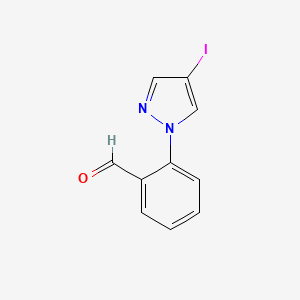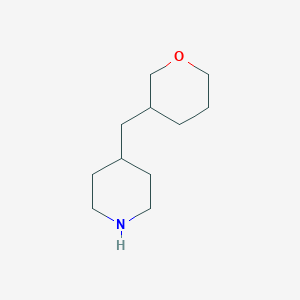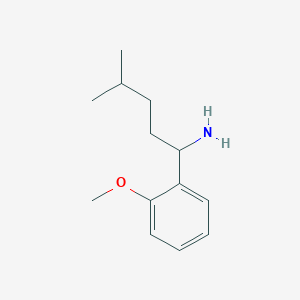
2-(4-Iodo-1H-pyrazol-1-yl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Iodo-1H-pyrazol-1-yl)benzaldehyde is a heterocyclic compound that contains both a pyrazole ring and a benzaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Iodo-1H-pyrazol-1-yl)benzaldehyde typically involves the condensation of 4-iodopyrazole with benzaldehyde under specific reaction conditions. One common method involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of continuous flow reactors and optimization of reaction conditions, can be applied to scale up the production of this compound.
Chemical Reactions Analysis
Types of Reactions
2-(4-Iodo-1H-pyrazol-1-yl)benzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom on the pyrazole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in DMF for azide substitution.
Major Products
Oxidation: 2-(4-Iodo-1H-pyrazol-1-yl)benzoic acid.
Reduction: 2-(4-Iodo-1H-pyrazol-1-yl)benzyl alcohol.
Substitution: 2-(4-Azido-1H-pyrazol-1-yl)benzaldehyde.
Scientific Research Applications
2-(4-Iodo-1H-pyrazol-1-yl)benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-Iodo-1H-pyrazol-1-yl)benzaldehyde is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The pyrazole ring can participate in hydrogen bonding and π-π interactions, while the aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules .
Comparison with Similar Compounds
Similar Compounds
2-(1H-Pyrazol-1-yl)benzaldehyde: Lacks the iodine substituent, which may affect its reactivity and biological activity.
4-(1H-Pyrazol-1-yl)benzaldehyde: Similar structure but with the pyrazole ring attached at a different position on the benzaldehyde moiety.
2-(1H-Imidazol-1-yl)benzaldehyde:
Uniqueness
2-(4-Iodo-1H-pyrazol-1-yl)benzaldehyde is unique due to the presence of the iodine atom on the pyrazole ring, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for the development of new chemical entities with specific properties.
Properties
Molecular Formula |
C10H7IN2O |
|---|---|
Molecular Weight |
298.08 g/mol |
IUPAC Name |
2-(4-iodopyrazol-1-yl)benzaldehyde |
InChI |
InChI=1S/C10H7IN2O/c11-9-5-12-13(6-9)10-4-2-1-3-8(10)7-14/h1-7H |
InChI Key |
ZPGKIZKLFRRIEG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)N2C=C(C=N2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[5-(Methoxymethyl)-1-methyl-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B13277124.png)




![N-[1-(2-fluoro-4-methoxyphenyl)ethyl]cyclopropanamine](/img/structure/B13277158.png)

![2-[4-(But-3-en-1-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13277167.png)
![[1-Methyl-5-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B13277174.png)
![(Cyclopropylmethyl)[3-(dimethylamino)-2,2-dimethylpropyl]amine](/img/structure/B13277175.png)




